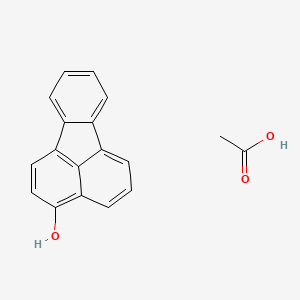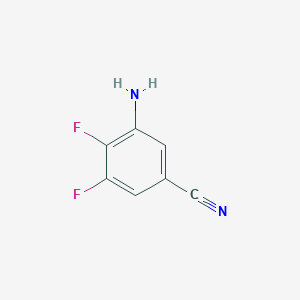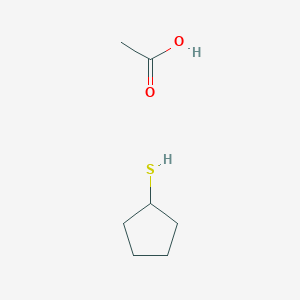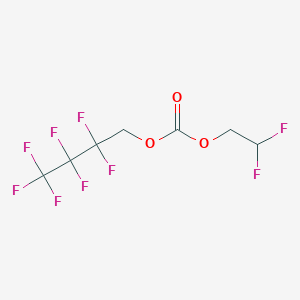
(R)-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one is a chiral lactone compound with a unique structure that includes a furan ring and a butenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one typically involves the cyclization of a suitable precursor. One common method is the intramolecular cyclization of a hydroxy acid or ester under acidic or basic conditions. The reaction conditions often include the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a diketone or other oxidized derivatives.
Reduction: The compound can be reduced to form a dihydrofuran or tetrahydrofuran derivative.
Substitution: The butenyl side chain can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.
Medicine
In medicine, ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furan ring and butenyl side chain play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one: The enantiomer of the compound, which may have different biological activities and properties.
5-(But-3-en-1-yl)tetrahydrofuran-2(3H)-one: A reduced form of the compound with a saturated furan ring.
5-(But-3-en-1-yl)furan-2(3H)-one: A related compound with a different oxidation state of the furan ring.
Uniqueness
®-5-(But-3-en-1-yl)dihydrofuran-2(3H)-one is unique due to its chiral nature and the presence of both a furan ring and a butenyl side chain
Propiedades
Número CAS |
110793-80-1 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(5R)-5-but-3-enyloxolan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h2,7H,1,3-6H2/t7-/m1/s1 |
Clave InChI |
BUGGYMCPMUQOPG-SSDOTTSWSA-N |
SMILES isomérico |
C=CCC[C@@H]1CCC(=O)O1 |
SMILES canónico |
C=CCCC1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)


![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)




amine](/img/structure/B12086837.png)
